EM574
Description
Historical Context and Initial Discovery of Idremcinal
Idremcinal emerged from research into erythromycin (B1671065) derivatives aimed at identifying compounds with gastrointestinal motor stimulating (GMS) activity but without antibacterial properties. biolinks.co.jp This research recognized that certain erythromycin derivatives could mimic the effects of the hormone motilin, which plays a key role in regulating gastrointestinal motility. biolinks.co.jp The development of motilides, including EM-574 (Idremcinal), represented an effort to separate the desired prokinetic effects from the antibiotic activity of the parent compound, erythromycin. biolinks.co.jp
Evolution of Research Focus on Idremcinal's Biological Activities
Initially, the research focus on Idremcinal was primarily centered on its potent gastrointestinal motor stimulating activity as a motilin receptor agonist. guidetopharmacology.orgbiolinks.co.jp Studies in conscious dogs demonstrated that Idremcinal could induce gastrointestinal contractile activity. hodoodo.com In vitro studies using human gastric antrum muscle strips and isolated myocytes showed that Idremcinal stimulated contractions in a concentration-dependent manner by acting on motilin receptors. biolinks.co.jp Receptor binding assays further confirmed its affinity for motilin receptors, with a dissociation constant (Kd) comparable to that of motilin itself. biolinks.co.jp
More recently, the research focus on Idremcinal has expanded to include its activity on mutant potassium channels, specifically those encoded by the KCNJ5 gene. patsnap.comnih.govnih.gov Mutations in KCNJ5 are frequently found in aldosterone-producing adenomas (APAs), which are a common cause of primary aldosteronism and hypertension. patsnap.comnih.govnih.gov These mutations alter the channel's selectivity, leading to abnormal sodium influx, cell depolarization, and increased aldosterone (B195564) production. patsnap.comnih.govnih.gov Studies have demonstrated that Idremcinal selectively inhibits these mutant KCNJ5 channels without significantly affecting the wild-type channel. nih.govnih.gov This discovery has opened new avenues for investigating Idremcinal's potential in addressing conditions related to these specific channelopathies. nih.govnih.gov
Idremcinal has also been explored for its potential orexigenic activity, suggesting a role beyond gastrointestinal motility and ion channel modulation. hodoodo.com
Detailed Research Findings:
Research has provided quantitative data on Idremcinal's activity on mutant KCNJ5 channels. A study showed that Idremcinal inhibited KCNJ5G151R with an IC50 of 0.60 μM and KCNJ5L168R with an IC50 of 1.99 μM, while showing no dose response for wild-type KCNJ5. nih.gov
Here is a summary of the inhibitory activity of Idremcinal on mutant KCNJ5 channels:
| Target Channel | Mutation | IC50 (μM) |
| KCNJ5 | G151R | 0.60 nih.gov |
| KCNJ5 | L168R | 1.99 nih.gov |
| KCNJ5 | Wild Type | No dose response nih.gov |
Note: The IC50 values represent the concentration of Idremcinal required to inhibit 50% of the channel activity.
Significance of Idremcinal in Chemical Probe Development
Idremcinal's selective inhibitory activity on mutant KCNJ5 channels highlights its significance in chemical probe development. nih.govnih.gov Chemical probes are small molecules with well-defined mechanisms of action used to selectively modulate the function of specific protein targets in biological systems. promega.comnih.govmskcc.org They are crucial tools for dissecting biological pathways, validating potential drug targets, and understanding disease mechanisms. promega.comnih.gov
The ability of Idremcinal to selectively inhibit KCNJ5 mutations, which are implicated in primary aldosteronism, makes it a valuable tool for studying the role of these specific channel mutations in the pathogenesis of the disease. nih.govnih.govprimaryaldosteronism.org Unlike macrolide antibiotics that also inhibit these channels but carry antibiotic activity, Idremcinal is described as a nonantibiotic macrolide derivative. nih.govnih.gov This characteristic is particularly important for chemical probe development, as it allows researchers to investigate the effects of KCNJ5 inhibition independent of antibacterial effects. nih.gov The development of such selective inhibitors is crucial for advancing the understanding and potentially the diagnosis and treatment of conditions caused by these specific genetic mutations. nih.govnih.govprimaryaldosteronism.org
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H69NO12/c1-15-27-39(12,45)32(42)22(6)30-20(4)17-38(11,52-30)34(51-36-29(41)26(16-21(5)47-36)40(13)19(2)3)23(7)31(24(8)35(44)49-27)50-28-18-37(10,46-14)33(43)25(9)48-28/h19,21-29,31-34,36,41-43,45H,15-18H2,1-14H3/t21-,22+,23+,24-,25+,26+,27-,28+,29-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBKIOZMKHHNLL-CBUZSSJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H69NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891360 | |
| Record name | Idremcinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
744.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110480-13-2 | |
| Record name | Idremcinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110480132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idremcinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDREMCINAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M6189XXJN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Idremcinal
Idremcinal as a GPR38 Agonist
Idremcinal has been identified as a macrolide motilin receptor agonist. nih.govcapes.gov.brguidetopharmacology.org The motilin receptor is also known as GPR38. patsnap.compatsnap.comzhanggroup.org GPR38 is a G protein-coupled receptor (GPCR) predominantly found in the gastrointestinal (GI) tract. patsnap.comphysiology.org
GPR38 Receptor Binding and Activation
GPR38 agonists function by binding to the receptor's orthosteric or allosteric sites, inducing conformational changes that drive intracellular signal transduction. patsnap.com In normal physiological conditions, the peptide hormone motilin binds to GPR38, activating the receptor. patsnap.com This activation triggers a cascade of intracellular events. patsnap.com Idremcinal, as a GPR38 agonist, mimics the action of motilin by binding to and activating this receptor. nih.govcapes.gov.brguidetopharmacology.orgpatsnap.com
Downstream Intracellular Signaling Pathways Mediated by GPR38 Activation
Activation of GPR38 by agonists, including motilin, triggers intracellular signaling pathways. patsnap.com GPR38 is coupled to Gq/11 and G12/13 proteins, leading to the stimulation of Phospholipase C. gpcrdb.org This cascade ultimately results in the contraction of GI smooth muscles. patsnap.com Agonist binding to GPR38 may also lead to cross-talk with other biological signaling systems, potentially modulating pathways in the inflammatory network via MAPK or influencing endocrine signaling cascades. patsnap.com GPR38 activation can also increase cAMP levels, which can modulate various physiological processes. patsnap.com
Physiological Roles of GPR38 in Biological Systems
GPR38, the motilin receptor, plays a critical role in regulating gastrointestinal motility. patsnap.comphysiology.org It is involved in stimulating the smooth muscles of the GI tract, promoting the movement of contents through the digestive system. patsnap.com This process is essential for the proper functioning of the digestive system, particularly in the migrating motor complex (MMC), which is responsible for periodic contractions in the GI tract between meals. patsnap.com Dysfunction in this signaling pathway can contribute to various GI disorders. patsnap.com Beyond the GI tract, research is ongoing to understand the broader physiological roles of GPR38 and its involvement in other systems of the body, including potential applications in endocrine and metabolic diseases. patsnap.compatsnap.com
Idremcinal as a Selective KCNJ5 Channel Inhibitor
In addition to its role as a GPR38 agonist, Idremcinal has also been characterized as a selective inhibitor of mutant KCNJ5 channels. nih.govcapes.gov.brahajournals.orgmdpi.comresearchgate.netjci.org KCNJ5 encodes the inwardly rectifying potassium channel Kir3.4, also known as GIRK4. nih.govmdpi.comamegroups.orgnih.govnih.govthieme-connect.com
KCNJ5 Channel Structure and Ion Selectivity
The KCNJ5 channel is a member of the inwardly rectifying K+ channel subfamily. mdpi.com The primary structure of this channel includes two membrane-spanning helices flanking an extracellular pore-forming region. amegroups.org The pore-forming domain contains the K+ ion selectivity filter, characterized by the signature sequence Gly-Tyr-Gly (GYG). amegroups.orgnih.gov This sequence is crucial for the stringent passage of K+ ions while preventing the entry of smaller ions like Na+. amegroups.org Functional GIRK channels are composed of four subunits, which can be homotetramers or heterotetramers, often with GIRK1 (encoded by KCNJ3). nih.govthieme-connect.com
Characterization of KCNJ5 Somatic Mutations (e.g., G151R, L168R) and Their Pathophysiological Significance
Somatic mutations in the KCNJ5 gene, particularly G151R and L168R, are frequently found in aldosterone-producing adenomas (APAs), accounting for a significant percentage of these tumors. nih.govahajournals.orgresearchgate.netjci.orgnih.govplos.orgahajournals.orgmdpi.comgoogle.com These mutations are typically located near or within the selectivity filter (GYG motif) of the channel. amegroups.orgnih.govahajournals.orgmdpi.comamegroups.cn
The G151R and L168R mutations disrupt the channel's ion selectivity, allowing abnormal Na+ conductance in addition to K+ conductance. nih.govresearchgate.netjci.orgamegroups.orgplos.orgahajournals.orgmdpi.comgoogle.com This increased Na+ influx leads to depolarization of the cell membrane. nih.govresearchgate.netjci.orgamegroups.orgahajournals.orgmdpi.comgoogle.com Membrane depolarization, in turn, activates voltage-gated Ca2+ channels, resulting in an influx of Ca2+ into the cell. nih.govresearchgate.netjci.orgamegroups.orgahajournals.orgmdpi.comgoogle.com Elevated intracellular Ca2+ is a key signal that promotes both cell proliferation and increased aldosterone (B195564) production in adrenal glomerulosa cells. nih.govresearchgate.netjci.orgamegroups.orgahajournals.orgmdpi.comgoogle.com This aberrant signaling cascade driven by mutant KCNJ5 channels contributes to the pathogenesis of APAs and the resulting hyperaldosteronism and hypertension. nih.govresearchgate.netjci.org
Research has shown that Idremcinal selectively inhibits these mutant KCNJ5 channels (G151R and L168R) without significantly affecting wild-type KCNJ5 channels. nih.govcapes.gov.brahajournals.orgmdpi.comresearchgate.netjci.org This selective inhibition by macrolide compounds, including Idremcinal, has been demonstrated to decrease the excessive aldosterone production associated with the expression of mutant KCNJ5 channels in aldosterone-producing cell lines and ex vivo in APA cells carrying these mutations. nih.govcapes.gov.brahajournals.orgmdpi.comresearchgate.netjci.org
Here is a table summarizing the inhibition data for Idremcinal on mutant KCNJ5 channels:
| Compound | Target Mutation | IC50 (µM) | Reference |
| Idremcinal | KCNJ5 G151R | 0.60 | nih.gov |
| Idremcinal | KCNJ5 L168R | 1.99 | nih.gov |
| Idremcinal | KCNJ5 WT | No inhibition | nih.gov |
This selectivity suggests that Idremcinal and similar macrolide derivatives could potentially be explored for diagnostic or therapeutic applications targeting APAs caused by KCNJ5 mutations. nih.govcapes.gov.brahajournals.orgmdpi.comresearchgate.netjci.org
Molecular Mechanism of Idremcinal's Selective Inhibitory Action on Mutant KCNJ5 Channels
Somatic mutations in the KCNJ5 gene, particularly the G151R and L168R variants, are frequently found in aldosterone-producing adenomas (APAs) and are implicated in the pathogenesis of primary aldosteronism. citeab.commims.comfishersci.atfishersci.se These mutations alter the selectivity filter of the KCNJ5 channel (Kir3.4), leading to a loss of potassium selectivity and an abnormal influx of sodium ions into adrenal glomerulosa cells. citeab.commims.comfishersci.sefishersci.caalfa-chemistry.com This aberrant sodium conductance results in depolarization of the cell membrane. citeab.commims.comfishersci.sefishersci.ca
Idremcinal has been identified as a selective inhibitor of these mutant KCNJ5 channels. citeab.commims.comfishersci.atfishersci.selatoxan.comfishersci.nofishersci.ca Studies have demonstrated that idremcinal potently inhibits KCNJ5 channels carrying the G151R and L168R mutations, while showing no significant inhibition of wild-type (WT) KCNJ5 channels. citeab.commims.com This selective inhibition is a key aspect of idremcinal's pharmacological profile, suggesting a potential for targeting the specific ion channel dysfunction caused by these mutations. citeab.commims.comfishersci.atfishersci.selatoxan.com
Electrophysiological studies have confirmed the direct inhibitory effect of macrolide compounds, including idremcinal, on the cation currents mediated by mutant KCNJ5 channels. citeab.commims.comfishersci.selatoxan.combio-techne.com The inhibition exhibits a dose-response relationship for the mutant channels. citeab.commims.com
Data on the half-maximal inhibitory concentration (IC50) of idremcinal for mutant KCNJ5 channels highlights its potency and selectivity:
| Compound | Target Channel | IC50 (µM) | Selectivity (vs. WT KCNJ5) | Source |
| Idremcinal | KCNJ5 G151R | 0.60 | Selective Inhibition | citeab.commims.com |
| Idremcinal | KCNJ5 L168R | 1.99 | Selective Inhibition | citeab.commims.com |
| Idremcinal | KCNJ5 WT | No inhibition observed | Selective Inhibition | citeab.commims.com |
This data indicates that idremcinal is considerably more effective at blocking the mutated forms of the channel compared to the wild-type channel. citeab.commims.com
Cellular and Endocrine Consequences of KCNJ5 Inhibition by Idremcinal (e.g., Aldosterone Production Modulation, CYP11B2 Expression)
The membrane depolarization caused by the abnormal sodium influx through mutant KCNJ5 channels leads to the activation of voltage-dependent calcium channels. citeab.commims.comfishersci.sefishersci.cafishersci.noguidetopharmacology.orglatoxan.commims.comciteab.com This results in an increase in intracellular calcium concentration, which is a primary regulator of aldosterone production in adrenal glomerulosa cells. fishersci.cafishersci.noguidetopharmacology.orglatoxan.comciteab.com The elevated intracellular calcium signaling subsequently stimulates the expression of CYP11B2, the gene encoding aldosterone synthase, the rate-limiting enzyme in aldosterone biosynthesis, and ultimately triggers excessive aldosterone production. citeab.commims.comfishersci.sefishersci.caalfa-chemistry.comfishersci.nobio-techne.comguidetopharmacology.orglatoxan.commims.comciteab.com
In the context of aldosterone-producing cells expressing mutant KCNJ5 channels, treatment with idremcinal has been shown to counteract these effects. By selectively inhibiting the mutant KCNJ5 channels, idremcinal reduces the aberrant sodium influx and subsequent membrane depolarization. citeab.commims.comfishersci.atfishersci.selatoxan.com This, in turn, is expected to normalize intracellular calcium levels.
Studies using human aldosterone-producing adrenocortical cancer cell lines expressing mutant KCNJ5 have demonstrated that macrolide compounds, including idremcinal, decrease the excessive aldosterone production associated with these mutations. citeab.commims.comfishersci.atfishersci.selatoxan.comfishersci.nobio-techne.com Furthermore, these compounds inhibit the mutant KCNJ5-induced induction of CYP11B2 expression. citeab.commims.comfishersci.selatoxan.combio-techne.com This indicates that idremcinal's selective inhibition of mutant KCNJ5 channels functionally translates into a modulation of the downstream signaling cascade, mitigating the aberrant increase in CYP11B2 expression and aldosterone synthesis driven by the mutated channels. citeab.commims.comfishersci.atfishersci.selatoxan.combio-techne.com
The cellular and endocrine consequences of idremcinal's action are directly linked to its molecular mechanism of selectively blocking the dysfunctional ion channels. By restoring a more physiological ion flux, idremcinal aims to normalize the cellular signaling pathways that are dysregulated in the presence of mutant KCNJ5, thereby reducing the inappropriate overproduction of aldosterone. citeab.commims.comfishersci.atfishersci.selatoxan.comfishersci.nobio-techne.com
Synthetic Chemistry and Structural Modification of Idremcinal Derivatives
Original Synthesis Pathways and Precursors of Idremcinal
Information specifically detailing the original synthesis pathways and direct precursors leading solely to Idremcinal is limited in the provided search results. However, macrolides, in general, are often synthesized through complex biosynthetic pathways in microorganisms, such as Streptomyces erythreus in the case of erythromycin (B1671065), from which Idremcinal is derived. ctdbase.org These pathways typically involve the assembly of precursor molecules like acetyl-CoA and propionyl-CoA, followed by a series of enzymatic reactions. While the precise steps for Idremcinal's biosynthesis are not explicitly detailed, its classification as an erythromycin derivative suggests its origin from a similar biosynthetic route. guidetopharmacology.orgbiolinks.co.jp The synthesis of macrolides involves the formation of the large lactone ring and the attachment of sugar moieties. ctdbase.org
General concepts of precursor biosynthesis for natural products like macrolides involve pathways such as the mevalonate (B85504) (MVA) pathway and the non-mevalonate (MEP) pathway, which produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), key five-carbon precursors for isoprenoids. nih.govresearchgate.netbiorxiv.org Other precursors can include simple molecules like acetate, lactate, glutamine, and glycerol, which can feed into various metabolic pathways. nih.govyoutube.com However, the direct link of these general pathways to the specific precursors and original synthesis of Idremcinal is not established in the provided context.
Rational Design and Derivatization Strategies for Macrolide Compounds
Rational design and derivatization strategies for macrolide compounds are employed to develop new molecules with improved properties, such as overcoming antibiotic resistance or altering biological activity. nih.govresearchgate.netasm.org These strategies often involve targeted modifications of specific functional groups or regions of the macrolide structure based on an understanding of their interaction with biological targets like the ribosome or specific receptors. nih.govasm.org
Computational approaches play a significant role in rational design by predicting properties such as solubility, membrane permeability, and binding affinity. nih.govresearchgate.netuq.edu.aunih.gov Techniques like free energy simulations and quantum mechanics/molecular mechanics calculations are used to screen candidates and prioritize those with desirable characteristics. nih.govresearchgate.net This computational screening allows for the creation of targeted libraries of compounds enriched in those with potential activity, accelerating the drug development process. nih.govresearchgate.net
Specific derivatization strategies for macrolides can involve modifications to the cladinose (B132029) moiety, which in some macrolides like clarithromycin, does not directly interact with the ribosome and can be modified to address resistance mechanisms. nih.gov Replacing the cladinose moiety with other groups, such as aryl acetic acid derivatives to form acylides, can also improve synthetic accessibility. nih.gov Another area for modification is the identification and derivatization of chemical groups that mediate binding to the target, such as the desosamine (B1220255) group in macrolides that bind to the bacterial ribosome. asm.org Exploring macrolides with side chains that interact with different parts of the ribosomal exit tunnel can also help overcome resistance mechanisms like Erm-dependent methylation. asm.org
Development of Idremcinal Derivatives Lacking Antibiotic and Motilide Activities
Research has focused on developing Idremcinal derivatives that retain specific desirable activities while lacking others, particularly antibiotic and motilide activities. Idremcinal itself is an erythromycin derivative that acts as a motilin receptor agonist and initially showed gastrointestinal motor stimulating (GMS) activity without antibacterial activity. guidetopharmacology.orgbiolinks.co.jp
Further exploration of macrolides, including Idremcinal, led to the identification of compounds that selectively inhibit mutant KCNJ5 potassium channels, which are implicated in aldosterone-producing adenomas (APAs). patsnap.comnih.govresearchgate.netscience.gov Importantly, synthesized macrolide derivatives were developed that demonstrated this selective inhibition of mutant KCNJ5 channels while lacking both antibiotic and motilide activity. patsnap.comnih.govresearchgate.netscience.govresearchgate.net This was a key goal, as antibiotic activity could lead to pathogen resistance, and motilide activity could cause undesirable gastrointestinal side effects in a therapeutic context for APAs. nih.gov
These synthesized derivatives, like PLUX37 and PLUX38 mentioned in one study, demonstrated inhibition of mutant KCNJ5 without affecting the wild-type channel in electrophysiological studies. nih.gov This indicates that structural modifications of the macrolide scaffold, starting from compounds like Idremcinal, can lead to derivatives with a refined activity profile, specifically targeting ion channels while eliminating antibacterial and motilide effects. patsnap.comnih.govresearchgate.netscience.govresearchgate.net
Structure Activity Relationship Sar Studies of Idremcinal and Analogs
Methodologies in SAR Analysis for Idremcinal and Related Compounds
SAR analysis for compounds like idremcinal typically involves the synthesis of a series of structural analogs, where specific parts of the molecule are systematically modified. wikipedia.org These analogs are then evaluated for their biological activity against the target(s) of interest. By comparing the structural changes with the observed changes in activity, researchers can deduce which parts of the molecule are important for binding and efficacy. wikipedia.org
Various methodologies are employed in SAR analysis. These can range from traditional qualitative approaches to more sophisticated quantitative structure-activity relationship (QSAR) methods and computational modeling techniques. numberanalytics.comwikipedia.org For macrolide derivatives, such as idremcinal, SAR studies have involved characterizing modifications on the lactone ring to understand their impact on interactions with target proteins. mdpi.com High-throughput screening has also been utilized to identify active compounds, followed by chemistry-based analysis to assess SAR and guide the design of new molecules with improved properties. yale.edu Computational methods, including molecular docking and homology modeling, can be used to predict binding characteristics and understand interactions at a molecular level. mdpi.commdpi.commdpi.com
Key Structural Determinants for GPR38 Agonist Activity
Idremcinal is known to act as a motilin receptor agonist, with the motilin receptor being synonymous with GPR38. guidetopharmacology.orgontosight.ai While the search results confirm idremcinal's activity at GPR38, detailed SAR specifically defining the key structural determinants for its GPR38 agonist activity are not extensively elaborated within the provided snippets. General SAR studies on GPR38 agonists suggest that the structural design of active compounds is a result of systematic SAR investigations aimed at identifying effective molecular frameworks. patsnap.com Studies on other G protein-coupled receptors (GPCRs), such as GPR84 and GPR88, demonstrate that SAR analysis involves exploring the effects of substituents, rings, and polar groups on potency and other properties. nih.govnih.gov For macrolide agonists like idremcinal, the macrolactone ring structure is likely a significant determinant of activity, but specific modifications on this ring or attached sugar moieties that enhance or diminish GPR38 agonism are not detailed in the provided text.
Key Structural Determinants for Selective KCNJ5 Inhibition
Idremcinal has been shown to selectively inhibit mutant forms of the KCNJ5 potassium channel, specifically KCNJ5G151R and KCNJ5L168R, which are associated with aldosterone-producing adenomas. nih.govcapes.gov.br This inhibition is potent and selective for the mutant channels over the wild-type KCNJ5. nih.govcapes.gov.br Idremcinal, as a macrolide derivative, was found to be a potent and selective inhibitor of KCNJ5MUT, similar to macrolide antibiotics like roxithromycin (B50055) and clarithromycin, as well as synthesized macrolide derivatives lacking antibiotic or motilide activity. nih.govcapes.gov.br
SAR analysis of macrolides in the context of KCNJ5 inhibition has aimed to characterize modifications on the lactone ring that stabilize the interaction between the macrolides and the mutant channel. mdpi.com This suggests that the macrolide core structure, particularly the features of the lactone ring, plays a crucial role in the inhibitory activity against mutant KCNJ5. The selectivity for mutant channels over wild-type channels indicates that the structural differences introduced by the G151R and L168R mutations in KCNJ5 create a distinct binding site or conformation that is preferentially targeted by idremcinal and other inhibitory macrolides. nih.govcapes.gov.brmdpi.com While specific detailed structural determinants on idremcinal for this selective inhibition are not explicitly itemized, the macrolide scaffold is identified as the basis for this activity. nih.govcapes.gov.br
Table 1: Inhibition Data for Idremcinal on Mutant KCNJ5 Channels
| Compound | Target | IC50 (µM) | Selectivity vs. WT KCNJ5 |
| Idremcinal | KCNJ5G151R | 0.60 | No significant inhibition nih.gov |
| Idremcinal | KCNJ5L168R | 1.99 | No significant inhibition nih.gov |
Note: Data extracted from reference nih.gov.
SAR Insights for Modulating Off-Target Biological Activities
Modulating off-target activities is a critical aspect of SAR studies in drug discovery to improve the safety and specificity of a compound. nih.gov For idremcinal, which is a macrolide, potential off-target activities could include those typically associated with this class of compounds, such as antibiotic effects or interactions with other GPCRs or ion channels.
The research indicates that synthesized macrolide derivatives lacking antibiotic or motilide activity were still able to selectively inhibit mutant KCNJ5. nih.govcapes.gov.br This suggests that the structural features responsible for KCNJ5 inhibition can be separated from those mediating antibiotic or motilide activity through structural modifications. The fact that idremcinal, a motilin receptor agonist, also inhibits mutant KCNJ5 indicates some overlap or proximity in the structural requirements for these two activities, or that the macrolide scaffold itself confers both. However, the ability to create derivatives that selectively inhibit KCNJ5 without antibiotic or motilide activity highlights the potential to modulate these off-target effects through targeted structural changes. nih.govcapes.gov.br
In the context of KCNJ5, inhibiting the wild-type channel could lead to cardiac side effects due to its expression in the atrium. nih.gov Therefore, the observed selectivity of idremcinal and related macrolides for the mutant KCNJ5 channels over the wild-type is a crucial SAR insight for avoiding this potentially significant off-target effect. nih.govcapes.gov.br
Further detailed SAR insights for modulating other potential off-target activities of idremcinal are not extensively detailed in the provided search results, beyond the separation of KCNJ5 inhibition from antibiotic and motilide activity.
Preclinical Efficacy and Biological Investigations of Idremcinal
In Vitro Studies on Relevant Cellular Models
In vitro studies utilizing relevant cellular models are fundamental in the initial assessment of a compound's biological effects and mechanisms of action at the cellular level. These studies provide controlled environments to investigate the direct impact of a compound on specific cell types involved in a disease process.
Application in Aldosterone-Producing Adrenocortical Cell Lines
Idremcinal, a nonantibiotic macrolide, has been investigated for its effects in aldosterone-producing adrenocortical cell lines. Human aldosterone-producing adrenocortical cancer cell lines, such as HAC15 (a subclone of NCI-H295R), are commonly used in vitro models for studying zona glomerulosa aldosterone (B195564) production. nih.govmims.comfishersci.cauni.lu These cell lines are valuable tools for examining the molecular and biochemical mechanisms controlling adrenal steroidogenesis. fishersci.ca Studies have shown that macrolide compounds, including Idremcinal, can decrease excessive aldosterone production associated with the expression of mutant KCNJ5 channels in aldosterone-producing cell lines in vitro. nih.govnewdrugapprovals.orgfishersci.fi Specifically, Idremcinal was found to be a selective inhibitor of mutant KCNJ5 channels. nih.govmims.comfishersci.fi
Assessment of Impact on Aldosterone Biosynthesis and Secretion
Investigations into the impact of Idremcinal on aldosterone biosynthesis and secretion have primarily focused on its interaction with mutant KCNJ5 channels, which are implicated in a significant proportion of aldosterone-producing adenomas (APAs) and lead to increased aldosterone production. nih.gov Mutant KCNJ5 channels (specifically G151R and L168R) alter channel selectivity, leading to abnormal sodium conductance, membrane depolarization, calcium influx, and subsequent increases in aldosterone production and cell proliferation. nih.gov
Idremcinal has been shown to selectively inhibit these mutant KCNJ5 channels. nih.govmims.comfishersci.fi In human aldosterone-producing adrenocortical cancer cell lines, macrolides like roxithromycin (B50055) inhibited mutant KCNJ5-induced induction of CYP11B2 (encoding aldosterone synthase) expression and aldosterone production. nih.govfishersci.fi Further exploration revealed that Idremcinal similarly and selectively inhibited mutant KCNJ5 channels. nih.govfishersci.fi
Quantitative data on the inhibitory effect of Idremcinal on mutant KCNJ5 channels has been reported. Idremcinal demonstrated potent and selective inhibition of KCNJ5G151R and KCNJ5L168R. mims.com
| Compound | Target | IC50 (µM) |
| Idremcinal | KCNJ5G151R | 0.60 |
| Idremcinal | KCNJ5L168R | 1.99 |
| Idremcinal | KCNJ5WT | No dose response |
These findings indicate that Idremcinal can blunt aldosterone biosynthesis and secretion by selectively targeting the mutated KCNJ5 channels responsible for aberrant activity in certain aldosterone-producing cells.
Ex Vivo Investigations Using Primary Aldosterone-Producing Adenoma Cells
Ex vivo studies using primary cells isolated from aldosterone-producing adenomas (APAs) provide a valuable link between in vitro findings and the clinical setting, allowing for the investigation of compound effects on actual patient-derived tissue. Macrolide compounds have been shown to decrease the excessive aldosterone production associated with the expression of mutant KCNJ5 channels in APA cells carrying these mutations ex vivo. nih.govnewdrugapprovals.orgfishersci.fi This provides proof-of-concept that the oversecretion of aldosterone can be specifically blunted in APA cells with G151R and L168R mutations. Such results offer compelling evidence for the potential to specifically correct aldosterone excess in patients harboring APAs with these common KCNJ5 somatic mutations.
Translational Aspects and Clinical Development Trajectory of Idremcinal
Therapeutic Applications Explored for Idremcinal
The therapeutic potential of Idremcinal has been investigated across several medical domains, primarily driven by its mechanism of action as a motilin receptor agonist. wikipedia.orgfishersci.cafishersci.cafishersci.ca
Primary Aldosteronism and Potential for Hypertension Management
Idremcinal has been identified for its potential role in addressing primary aldosteronism, a condition characterized by autonomous overproduction of aldosterone (B195564), often leading to severe hypertension. uni.lumims.com Research has shown that Idremcinal acts as a selective inhibitor of mutated forms of the potassium channel KCNJ5, specifically the G151R and L168R mutations. uni.lu These mutations are frequently found in aldosterone-producing adenomas (APAs), which are a common cause of primary aldosteronism. uni.lu The presence of these mutations alters the selectivity of the KCNJ5 channel, permitting abnormal sodium influx. uni.lu This influx leads to membrane depolarization, an increase in intracellular calcium, and consequently stimulates the production of aldosterone and cell proliferation in adrenocortical cells. uni.lu Studies, including those using human aldosterone-producing adrenocortical cancer cell lines, have demonstrated that macrolide compounds, including Idremcinal, selectively inhibit these mutant KCNJ5 channels. This selective inhibition of mutant KCNJ5-induced CYP11B2 (encoding aldosterone synthase) expression and aldosterone production highlights Idremcinal's potential in managing hypertension associated with this specific genetic subtype of primary aldosteronism.
Initial Indications in Digestive System Disorders, Mouth and Tooth Diseases, and Otorhinolaryngologic Diseases
Idremcinal's initial therapeutic areas of exploration included Digestive System Disorders, Mouth and Tooth Diseases, and Otorhinolaryngologic Diseases. wikipedia.org As a motilin receptor agonist, its activity is relevant to the regulation of gastrointestinal motility, suggesting a basis for its investigation in digestive system disorders, particularly functional motility issues. fishersci.cafishersci.cafishersci.ca Furthermore, GPR38 agonists, such as Idremcinal, have been noted for their potential efficacy in treating conditions affecting the mouth, teeth, and the otorhinolaryngologic system. fishersci.ca This potential may be attributed to the role of GPR38 in modulating mucosal secretions, reducing inflammation, and restoring functional balance within local neuroimmune networks in these areas. fishersci.ca
Challenges and Discontinuation in Clinical Development
Potential for Diagnostic Utility in Primary Aldosteronism
Beyond its potential therapeutic application, Idremcinal, as a selective inhibitor of mutant KCNJ5 channels, has shown promise for diagnostic utility in primary aldosteronism. uni.lu The ability of macrolide-derived selective KCNJ5 inhibitors to target the specific genetic mutations underlying a significant portion of APAs suggests a noninvasive approach to diagnosis. Identifying patients with APAs harboring KCNJ5 mutations can be challenging, often requiring invasive procedures like adrenal venous sampling. The use of compounds like Idremcinal could potentially aid in the noninvasive identification of these specific tumors. For instance, observing a reduction in blood pressure or aldosterone levels following short-term administration of such an inhibitor could serve as an indicator of a KCNJ5-positive tumor. This diagnostic application stems directly from the compound's selective inhibitory effect on the mutated channels responsible for the autonomous aldosterone production characteristic of these adenomas. uni.lu
Q & A
Q. What experimental models are most appropriate for elucidating Idremcinal’s mechanism of action in preclinical studies?
To investigate Idremcinal’s mechanism, researchers should employ in vitro assays (e.g., receptor binding assays, enzyme inhibition tests) paired with in vivo models (e.g., rodent pharmacokinetic/pharmacodynamic studies). Dose-response relationships and control groups (vehicle, positive/negative controls) must be included to isolate specific effects . Molecular dynamics simulations can further validate target interactions .
Q. How should researchers design dose-response studies to evaluate Idremcinal’s efficacy while minimizing toxicity risks?
Use a tiered approach: start with in vitro cytotoxicity assays (e.g., IC₅₀ determinations) to establish safe concentration ranges. Follow with in vivo studies using escalating doses, monitoring biomarkers (e.g., liver enzymes, renal function) and physiological endpoints. Statistical power analysis should guide sample sizes to ensure reproducibility .
Q. What safety protocols are critical when handling Idremcinal in laboratory settings?
Follow OSHA guidelines: use fume hoods for powder handling, wear nitrile gloves/lab coats, and ensure eye wash stations/safety showers are accessible. Stability testing under varying temperatures and pH conditions is essential to prevent degradation during experiments .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in Idremcinal’s pharmacological data across studies?
Apply systematic review frameworks (e.g., PRISMA) to assess methodological variability. Key factors to analyze include:
Q. What statistical methods are optimal for analyzing Idremcinal’s long-term efficacy in chronic disease models?
Use mixed-effects models to account for longitudinal data and individual variability. Survival analyses (Kaplan-Meier curves, Cox proportional hazards) are suitable for time-to-event endpoints. For multi-omics integration (e.g., transcriptomics/metabolomics), apply false discovery rate (FDR) corrections to mitigate Type I errors .
Q. How can researchers validate Idremcinal’s target specificity to avoid off-target effects in complex biological systems?
Combine CRISPR/Cas9 knockout models with chemoproteomics (e.g., activity-based protein profiling). Competitive binding assays using isotopic or fluorescent probes can quantify target engagement. Cross-validate findings with orthogonal techniques like thermal shift assays .
Methodological and Ethical Considerations
Q. What ethical frameworks should guide Idremcinal’s clinical translation from preclinical data?
Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For human trials, ensure informed consent processes address potential risks (e.g., hepatotoxicity) identified in animal studies. Institutional Review Boards (IRBs) must review protocols for equipoise and risk-benefit ratios .
Q. How can researchers optimize Idremcinal’s formulation for stability in long-term storage?
Conduct accelerated stability studies under ICH guidelines (e.g., Q1A(R2)) at 25°C/60% RH and 40°C/75% RH. Use HPLC-MS to monitor degradation products. Lyophilization or nanoencapsulation may enhance shelf life if degradation occurs in aqueous solutions .
Data Interpretation and Reporting
Q. What criteria define robust replication of Idremcinal’s effects across independent laboratories?
Implement blinding and randomization in experimental workflows. Report effect sizes with 95% confidence intervals rather than relying solely on p-values. Share raw datasets via repositories like Zenodo to enable independent verification .
Q. How should researchers address publication bias in Idremcinal-related studies?
Preregister hypotheses and methods on platforms like ClinicalTrials.gov or Open Science Framework. Include negative results in manuscripts to provide a balanced evidence base. Funnel plots and Egger’s regression can detect bias in meta-analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
